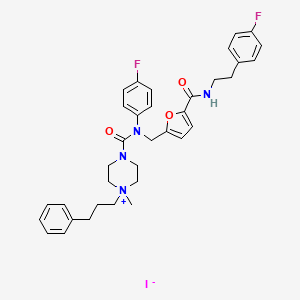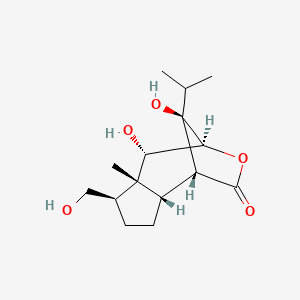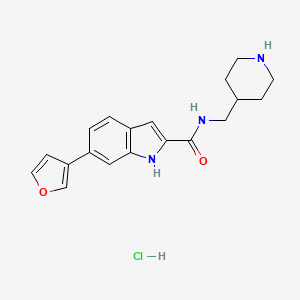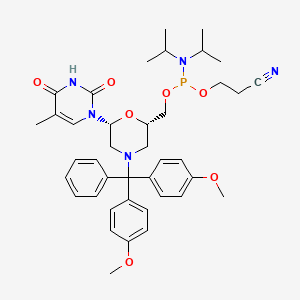
N-DMTr-morpholino-T-5'-O-phosphoramidite
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-DMTr-morpholino-T-5’-O-phosphoramidite is a phosphoramidite monomer used in the synthesis of oligonucleotides. This compound is particularly significant in the field of nucleic acid chemistry, where it serves as a building block for the synthesis of modified oligonucleotides. These modified oligonucleotides are essential for various applications, including therapeutic agents, diagnostic tools, and research reagents .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-DMTr-morpholino-T-5’-O-phosphoramidite involves several steps. The starting material is typically a nucleoside, which undergoes protection of the hydroxyl groups, followed by the introduction of the morpholino group. The final step involves the addition of the phosphoramidite group. The reaction conditions often include the use of protecting groups such as dimethoxytrityl (DMTr) to protect the hydroxyl groups during the synthesis .
Industrial Production Methods
In an industrial setting, the production of N-DMTr-morpholino-T-5’-O-phosphoramidite follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to ensure the purity and yield of the final product. The reaction conditions are optimized to maximize efficiency and minimize the production of by-products .
化学反应分析
Types of Reactions
N-DMTr-morpholino-T-5’-O-phosphoramidite undergoes various chemical reactions, including:
Oxidation: The phosphite triester group can be oxidized to a phosphate triester using oxidizing agents such as iodine.
Substitution: The morpholino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Iodine in the presence of water or pyridine is commonly used for the oxidation of the phosphite triester group.
Substitution: Nucleophilic substitution reactions often involve the use of nucleophiles such as amines or thiols under mild conditions
Major Products Formed
The major products formed from these reactions include modified oligonucleotides with altered backbone structures, which can enhance their stability and binding affinity to target nucleic acids .
科学研究应用
N-DMTr-morpholino-T-5’-O-phosphoramidite has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of modified oligonucleotides for studying nucleic acid interactions and developing new chemical probes.
Biology: Employed in the creation of antisense oligonucleotides and small interfering RNA (siRNA) for gene silencing studies.
Medicine: Utilized in the development of therapeutic oligonucleotides for treating genetic disorders and viral infections.
Industry: Applied in the production of diagnostic tools, such as DNA microarrays and biosensors, for detecting genetic mutations and pathogens
作用机制
The mechanism of action of N-DMTr-morpholino-T-5’-O-phosphoramidite involves its incorporation into oligonucleotides during solid-phase synthesis. The phosphoramidite group reacts with the hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester linkage. This linkage is then oxidized to a phosphate triester, resulting in the formation of a stable phosphodiester bond. The modified oligonucleotides can bind to complementary nucleic acid sequences, inhibiting their function or facilitating their detection .
相似化合物的比较
Similar Compounds
N4-Benzoyl-N-DMTr-morpholino-5-methylcytosine-5’-O-phosphoramidite: Another phosphoramidite monomer used in oligonucleotide synthesis, but with a different base modification.
N-DMTr-morpholino-T-5’-O-phosphoramidite: Similar in structure but may have different functional groups or modifications
Uniqueness
N-DMTr-morpholino-T-5’-O-phosphoramidite is unique due to its specific morpholino modification, which enhances the stability and binding affinity of the resulting oligonucleotides. This makes it particularly useful for applications requiring high specificity and stability, such as therapeutic oligonucleotides and diagnostic tools .
属性
分子式 |
C40H50N5O7P |
|---|---|
分子量 |
743.8 g/mol |
IUPAC 名称 |
3-[[(2S,6R)-4-[bis(4-methoxyphenyl)-phenylmethyl]-6-(5-methyl-2,4-dioxopyrimidin-1-yl)morpholin-2-yl]methoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C40H50N5O7P/c1-28(2)45(29(3)4)53(50-23-11-22-41)51-27-36-25-43(26-37(52-36)44-24-30(5)38(46)42-39(44)47)40(31-12-9-8-10-13-31,32-14-18-34(48-6)19-15-32)33-16-20-35(49-7)21-17-33/h8-10,12-21,24,28-29,36-37H,11,23,25-27H2,1-7H3,(H,42,46,47)/t36-,37+,53?/m0/s1 |
InChI 键 |
FCMMGXLSEVKFCM-KKAJOCKXSA-N |
手性 SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2CN(C[C@H](O2)COP(N(C(C)C)C(C)C)OCCC#N)C(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
规范 SMILES |
CC1=CN(C(=O)NC1=O)C2CN(CC(O2)COP(N(C(C)C)C(C)C)OCCC#N)C(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


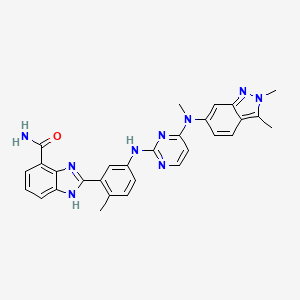
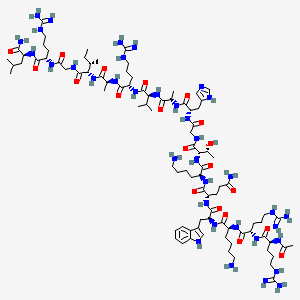

![5-(2-aminoethoxy)-2-methyl-N-[(1R)-1-(3-thiophen-3-ylphenyl)ethyl]benzamide](/img/structure/B12378955.png)

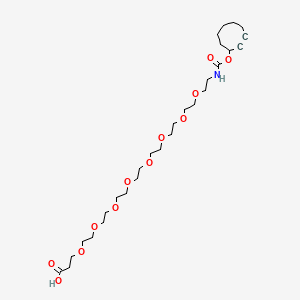
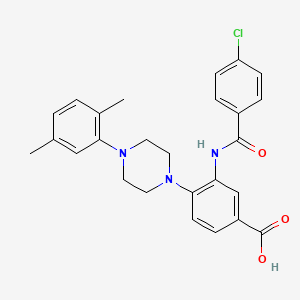
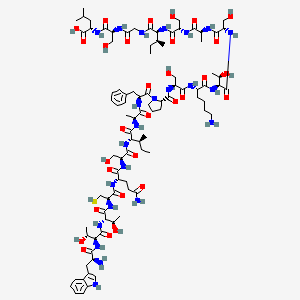
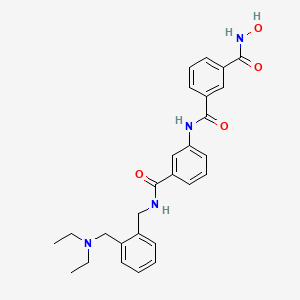
![[[(2R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12378987.png)
![[(1S,2S,5S,6S,8R,10S,11R,15S,18R)-9,10,18-trihydroxy-6-(methoxymethyl)-12,12-dimethyl-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-15-yl] acetate](/img/structure/B12378990.png)
